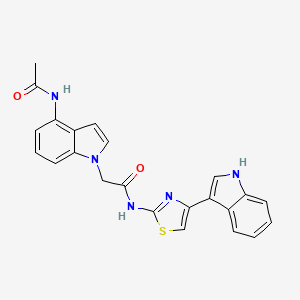![molecular formula C20H20BrN5O B12169565 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide](/img/structure/B12169565.png)
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of pyrimido[1,2-b]indazoles. These compounds are known for their fused nitrogen-containing tricyclic skeletons, which have significant pharmacological potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[1,2-b]indazoles typically involves the condensation reaction of 3-amino-1H-indazole with various carbonyl compounds . For instance, a one-pot, three-component reaction utilizing mixtures of aromatic aldehydes, 3-amino-1H-indazoles, and 3-oxopropanenitriles can be employed . The addition of metal catalysts such as CuSO4·5H2O, Al(OTf)3, and Cu(OAc)2 enhances the transformation of such products .
Industrial Production Methods
the development of new drugs with diverse substituted pyrimido[1,2-b]indazoles remains a challenging and ongoing area of research .
化学反応の分析
Types of Reactions
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide has various scientific research applications, including:
作用機序
The mechanism of action of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase (MAO) inhibitor, it may inhibit the breakdown of neurotransmitters, thereby increasing their availability in the brain . The exact molecular targets and pathways involved depend on the specific application and context of use .
特性
分子式 |
C20H20BrN5O |
|---|---|
分子量 |
426.3 g/mol |
IUPAC名 |
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C20H20BrN5O/c1-12-17(10-19(27)22-11-15-5-4-8-25(15)3)13(2)26-20(23-12)16-7-6-14(21)9-18(16)24-26/h4-9H,10-11H2,1-3H3,(H,22,27) |
InChIキー |
MPXNEZRBRXEBCK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CC(=O)NCC4=CC=CN4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12169489.png)

![3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B12169496.png)
![1-(2-methoxyphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12169508.png)
![2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B12169510.png)
![N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12169518.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12169524.png)
![2'-(butan-2-yl)-N-(4-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12169528.png)
![N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12169541.png)

![4-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12169564.png)
![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12169569.png)
![Tert-butyl (1-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B12169571.png)
methanone](/img/structure/B12169576.png)
